3-FLUORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE
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Overview
Description
3-FLUORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a fluorine atom, a methoxyphenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methoxybenzyl chloride with 2-amino-5-fluorobenzamide under basic conditions to form the intermediate, which is then cyclized with thiocarbonyl compounds to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The fluorine atom can be replaced with a hydrogen atom under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the fluorine atom results in a hydrogenated product.
Scientific Research Applications
3-FLUORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique chemical properties.
Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in the treatment of certain cancers and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-FLUORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interfere with the replication of cancer cells by binding to DNA and preventing cell division .
Comparison with Similar Compounds
Similar Compounds
3-FLUORO-N-(4-METHOXYPHENYL)BENZAMIDE: Similar structure but lacks the thiadiazole ring.
4-FLUORO-3-METHYLPHENYLBORONIC ACID: Contains a boronic acid group instead of the benzamide moiety.
2-FLUORO-N-(4-METHOXYPHENYL)BENZAMIDE: Similar structure but with the fluorine atom in a different position
Uniqueness
What sets 3-FLUORO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE apart from these similar compounds is the presence of the thiadiazole ring, which imparts unique chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it more effective in certain applications.
Properties
IUPAC Name |
3-fluoro-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-14-7-5-11(6-8-14)9-15-20-21-17(24-15)19-16(22)12-3-2-4-13(18)10-12/h2-8,10H,9H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLJRROTDAXBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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